molecular formula C22H30N2O2 B5566269 3-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}phenol

3-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}phenol

Cat. No.: B5566269
M. Wt: 354.5 g/mol
InChI Key: JFKTTWYNADEGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}phenol is a useful research compound. Its molecular formula is C22H30N2O2 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.230728204 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Cellular Applications

  • DNA Minor Groove Binding: Compounds like Hoechst 33258, which share structural similarities with the specified compound, particularly in terms of containing benzyl and piperazinyl groups, are known to bind strongly to the minor groove of double-stranded B-DNA. These interactions are specific to AT-rich sequences, making them valuable in fluorescent DNA staining, chromosome analysis, and as potential leads for drug design due to their DNA sequence recognition and binding properties (Issar & Kakkar, 2013).

Antimicrobial and Antifungal Applications

  • Antifungal Compounds: Piper species, which contain piperazine groups, yield compounds with significant antifungal activities. These include various chemical structures such as amides, flavonoids, and phenylpropanoids, highlighting the potential of compounds with piperazinyl groups in developing pharmaceuticals or agricultural fungicides (Xu & Li, 2011).

Antioxidant and Pharmacological Effects

  • Phenolic Acids in Health: Compounds like chlorogenic acid (CGA) and p-coumaric acid, which possess phenolic structures, exhibit a range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. These compounds' effects suggest the potential health benefits and therapeutic applications of phenolic compounds in treating various disorders (Naveed et al., 2018) (Pei et al., 2016).

Environmental and Toxicological Studies

  • Synthetic Phenolic Antioxidants: Research on synthetic phenolic antioxidants (SPAs) like BHT and DBP, related in structure to the query compound through their phenolic groups, discusses their occurrence in the environment, human exposure, and potential toxicity. These studies emphasize the importance of understanding the environmental and health impacts of widely used phenolic compounds (Liu & Mabury, 2020).

Properties

IUPAC Name

3-[4-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]piperazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-22(2,26)11-10-18-6-8-19(9-7-18)17-23-12-14-24(15-13-23)20-4-3-5-21(25)16-20/h3-9,16,25-26H,10-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKTTWYNADEGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.